

# Guide to Intracerebroventricular Injection of TLQP-21 in Mice: Application Notes and Protocols

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## Compound of Interest

Compound Name: TLQP-21

Cat. No.: B14782420

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## Abstract

This document provides a comprehensive guide for the intracerebroventricular (ICV) injection of the neuropeptide **TLQP-21** in mice. **TLQP-21**, a peptide derived from the VGF (VGF nerve growth factor inducible) proprotein, is a key regulator of energy homeostasis, metabolism, and neuroinflammation. Central administration of **TLQP-21** has been shown to prevent diet-induced obesity, increase energy expenditure, and modulate microglial function, making it a significant target for therapeutic development. These application notes detail the necessary protocols for ICV cannula implantation, peptide preparation, and administration. Additionally, it summarizes the quantitative effects of **TLQP-21** on various physiological parameters and outlines its primary signaling pathway.

## Introduction

The VGF-derived peptide **TLQP-21** has emerged as a crucial central regulator of metabolic and inflammatory processes. It exerts its biological effects primarily through the activation of the complement C3a receptor 1 (C3aR1), a G-protein-coupled receptor (GPCR) predominantly expressed in the brain on microglia.<sup>[1][2][3]</sup> Intracerebroventricular (ICV) administration allows for the direct delivery of **TLQP-21** to the central nervous system, bypassing the blood-brain barrier and enabling the study of its central effects. Chronic ICV infusion of **TLQP-21** has been

demonstrated to prevent weight gain in mice on a high-fat diet (HFD) by increasing energy expenditure, independent of changes in food intake.[4][5] Furthermore, central **TLQP-21** influences the autonomic nervous system, leading to the activation of catabolic pathways in adipose tissues.[4][5] Beyond its metabolic role, **TLQP-21** is also implicated in modulating microglial function, including motility and phagocytosis, and has shown potential in reducing neuropathology in mouse models of Alzheimer's disease.[2][6] This guide provides detailed protocols and supporting data for researchers investigating the central actions of **TLQP-21**.

## Quantitative Data Summary

The following tables summarize the reported effects of chronic intracerebroventricular administration of **TLQP-21** in mice.

Table 1: Effects of Chronic ICV **TLQP-21** on Body Weight and Adipose Tissue

Parameter	Control (aCSF)	TLQP-21 (15 µg/day )	Diet	Duration	Outcome	Reference
Body Weight Gain (g)	Increase	Inhibited Increase	High-Fat Diet	14 days	TLQP-21 prevented HFD-induced body weight gain.	[4][5]
Epididymal White Adipose Tissue (eWAT) Weight (g)	Increase	Inhibited Increase	High-Fat Diet	14 days	TLQP-21 prevented HFD-induced increase in eWAT weight.	[4]

Table 2: Metabolic and Hormonal Changes with Chronic ICV **TLQP-21**

Parameter	Control (aCSF)	TLQP-21 (15 $\mu$ g/day)	Diet	Duration	Outcome	Reference
Resting Energy Expenditure	Baseline	Increased	Standard or High-Fat Diet	14 days	TLQP-21 increased energy expenditure.	[5]
Rectal Temperature	Baseline	Increased	Standard Diet	14 days	TLQP-21 led to an increase in core body temperature.	[5]
Plasma Leptin	Increased	Normalized	High-Fat Diet	14 days	TLQP-21 prevented the HFD-induced rise in leptin.	[4]
Plasma Ghrelin	Decreased	Normalized	High-Fat Diet	14 days	TLQP-21 prevented the HFD-induced decrease in ghrelin.	[4]
Plasma Epinephrine	Baseline	Increased	Standard Diet	14 days	TLQP-21 increased circulating epinephrine levels.	[5]
Epinephrine/Norepinephrine	Baseline	Increased	High-Fat Diet	14 days	TLQP-21 increased the	[4]

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Table 3: Molecular Changes in Adipose Tissue with Chronic ICV **TLQP-21**

Gene/Protein	Tissue	Control (aCSF)	TLQP-21 (15 µg/day )	Diet	Duration	Outcome	Reference
β3-Adrenergic Receptor (β3-AR) mRNA	eWAT	Baseline	Upregulated	High-Fat Diet	14 days	TLQP-21 increased the expression of β3-AR in eWAT.	[4]
Peroxisome Proliferator-Activated Receptor δ (PPAR-δ) mRNA	WAT	Baseline	Upregulated	Standard Diet	14 days	TLQP-21 increased PPAR-δ expression in white adipose tissue.	[5]
Hormone-Sensitive Lipase (HSL) mRNA	eWAT	Baseline	Upregulated	High-Fat Diet	14 days	TLQP-21 increased HSL expression in eWAT.	[4]
Uncoupling Protein 1 (UCP1) mRNA	WAT	Baseline	Upregulated	Standard Diet	14 days	TLQP-21 increased UCP1 expression in white adipose tissue.	[5]
β2-Adrenergic Receptor	BAT	Baseline	Upregulated	Standard Diet	14 days	TLQP-21 increased β2-AR expression	[5]

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## Experimental Protocols

### Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the mouse brain for subsequent ICV injections.

Materials:

- Adult male mice (e.g., C57BL/6J, 8-10 weeks old)
- Stereotaxic apparatus
- Anesthesia system (e.g., isoflurane)
- Heating pad to maintain body temperature
- Surgical drill
- Guide cannula (e.g., 26-gauge)
- Dummy cannula
- Dental cement
- Jeweler's screws
- Surgical instruments (scalpel, forceps, etc.)
- Antiseptic solution (e.g., Betadine)
- Analgesic (e.g., Carprofen)

**Procedure:**

- Anesthetize the mouse using isoflurane (5% for induction, 1-2% for maintenance).
- Shave the head and secure the mouse in the stereotaxic frame.
- Apply ophthalmic ointment to the eyes to prevent drying.
- Clean the surgical area with an antiseptic solution.
- Make a midline incision on the scalp to expose the skull.
- Identify and clean the bregma and lambda landmarks.
- Using the stereotaxic coordinates relative to bregma, mark the injection site for the lateral ventricle (e.g., AP: -0.1 mm, ML:  $\pm 1.0$  mm, DV: -3.0 mm).<sup>[7]</sup>
- Drill a small hole at the marked coordinates, being careful not to damage the underlying dura mater.
- Implant jeweler's screws into the skull to serve as anchors for the dental cement.
- Slowly lower the guide cannula to the target depth.
- Secure the cannula in place using dental cement, covering the screws and the base of the cannula.
- Insert a dummy cannula into the guide cannula to prevent blockage.
- Suture the scalp incision around the implant.
- Administer post-operative analgesic and allow the mouse to recover on a heating pad.
- House mice individually and allow for a recovery period of at least one week before starting the injections.

## Protocol 2: Preparation and Administration of TLQP-21

This protocol details the preparation of the **TLQP-21** solution and its administration via an osmotic minipump for chronic infusion.

Materials:

- Synthetic mouse **TLQP-21** peptide
- Artificial cerebrospinal fluid (aCSF) as the vehicle
- Osmotic minipumps (e.g., Alzet Model 1002, 0.25 µl/hr flow rate)
- Brain infusion kit compatible with the osmotic pump
- Sterile saline (0.9%)
- Incubator at 37°C

Procedure:

- **Peptide Preparation:** Dissolve the synthetic **TLQP-21** peptide in aCSF to the desired concentration. For a dose of 15 µg/day with a pump flow rate of 0.25 µl/hr, a concentration of 2.5 mg/ml is required.<sup>[7]</sup>
- **Pump Priming:** A day before implantation, fill the osmotic minipumps with the **TLQP-21** solution or aCSF (for the control group) according to the manufacturer's instructions.
- **Incubate the filled pumps overnight in sterile saline at 37°C to ensure immediate pumping upon implantation.**<sup>[4][8]</sup>
- **Pump Implantation:**
  - Anesthetize the cannulated mouse as described in Protocol 1.
  - Make a small subcutaneous pocket on the back of the mouse.
  - Insert the primed osmotic minipump into the subcutaneous pocket.
  - Connect the pump to the implanted brain infusion cannula via the provided tubing.

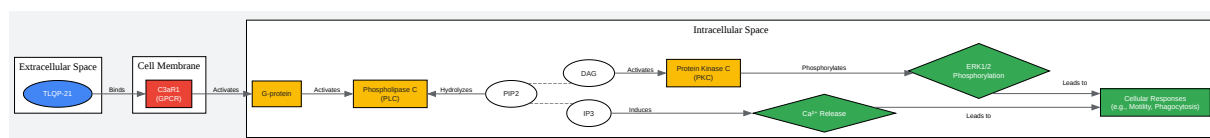


- Suture the incision.
- Monitor the mice daily for any signs of distress or complications. The infusion will proceed continuously for the duration specified by the pump model (e.g., 14 or 28 days).

## Signaling Pathways and Experimental Workflows

### TLQP-21 Signaling Pathway

**TLQP-21** primarily signals through the C3a receptor 1 (C3aR1), a G-protein coupled receptor. [1][9] Upon binding, it activates downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn can lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2). [9] In microglia, this signaling pathway is linked to increased cell motility and phagocytosis. [2]

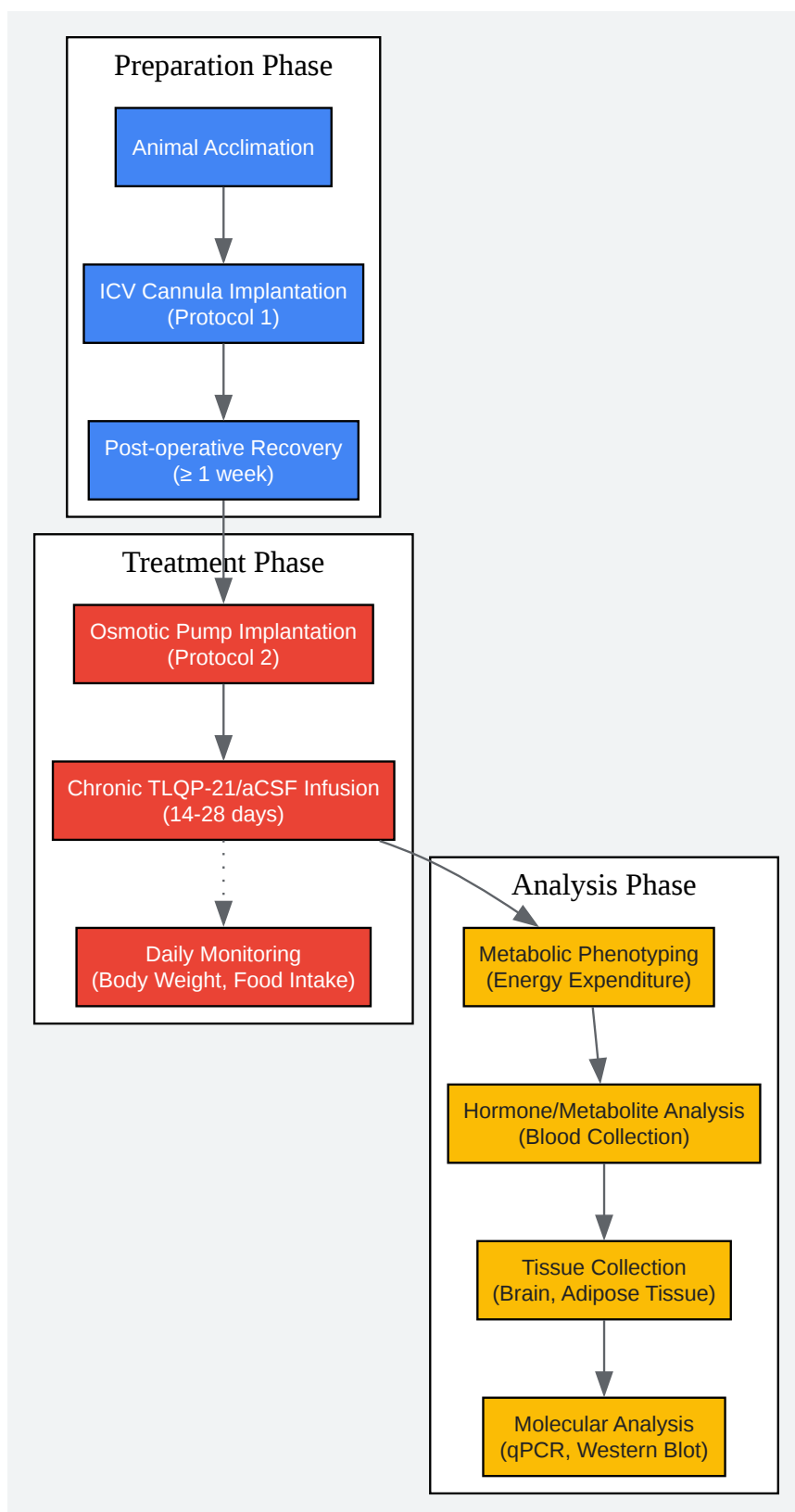


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Caption: **TLQP-21** signaling through the C3aR1 pathway.

### Experimental Workflow for ICV TLQP-21 Administration

The following diagram illustrates the typical workflow for an in vivo study involving the intracerebroventricular administration of **TLQP-21** in mice.



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Caption: Experimental workflow for ICV **TLQP-21** studies in mice.

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